3-(Pyridin-3-ylmethanesulfonyl)propanoic acid hydrochloride
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Overview
Description
3-(Pyridin-3-ylmethanesulfonyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO4S and a molecular weight of 265.71 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyridine ring, a methanesulfonyl group, and a propanoic acid moiety.
Preparation Methods
The synthesis of 3-(Pyridin-3-ylmethanesulfonyl)propanoic acid hydrochloride involves several steps. One common synthetic route includes the reaction of pyridine-3-methanesulfonyl chloride with propanoic acid under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(Pyridin-3-ylmethanesulfonyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl chloride. Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane.
Scientific Research Applications
3-(Pyridin-3-ylmethanesulfonyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-ylmethanesulfonyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(Pyridin-3-ylmethanesulfonyl)propanoic acid hydrochloride can be compared with other similar compounds, such as:
3-(3-Pyridyl)propionic acid: This compound has a similar structure but lacks the methanesulfonyl group.
2-Pyridinepropionic acid: This compound has the pyridine ring attached to the second carbon of the propionic acid chain.
4-Pyridinepropionic acid: This compound has the pyridine ring attached to the fourth carbon of the propionic acid chain. The uniqueness of this compound lies in its methanesulfonyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(pyridin-3-ylmethylsulfonyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S.ClH/c11-9(12)3-5-15(13,14)7-8-2-1-4-10-6-8;/h1-2,4,6H,3,5,7H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKPMUHBUMPCKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CS(=O)(=O)CCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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